![molecular formula C14H21NO3 B7509429 (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7509429.png)
(4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. MPTM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
(4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been used in various research applications, including as a ligand for the study of nicotinic acetylcholine receptors. It has also been used as a starting material for the synthesis of other compounds, such as MPTP analogs. (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been reported to have potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
(4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been reported to act as a nicotinic acetylcholine receptor agonist, with a higher affinity for alpha4beta2 receptors. It has also been reported to have an effect on dopamine release, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
(4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been reported to have various biochemical and physiological effects, including the modulation of nicotinic acetylcholine receptors and dopamine release. It has also been reported to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments is its high purity and yield. It has also been reported to have a high affinity for alpha4beta2 nicotinic acetylcholine receptors, which makes it a useful ligand for the study of these receptors. However, one limitation of using (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone. One direction is the further exploration of its potential therapeutic effects for the treatment of neurodegenerative diseases. Another direction is the development of new analogs of (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone with improved pharmacological properties. Additionally, the study of (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone's mechanism of action and its effects on other neurotransmitter systems may provide further insight into its potential therapeutic applications.
Synthesemethoden
(4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been synthesized using various methods, including the reaction of 4-methoxypiperidine with 2,4,5-trimethylfuran-3-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. Another method involves the reaction of 4-methoxypiperidine with 2,4,5-trimethylfuran-3-carbaldehyde, followed by the addition of sodium borohydride. Both methods have been reported to yield (4-Methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone in high purity and yield.
Eigenschaften
IUPAC Name |
(4-methoxypiperidin-1-yl)-(2,4,5-trimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-10(2)18-11(3)13(9)14(16)15-7-5-12(17-4)6-8-15/h12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAHPARAZVSISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCC(CC2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.